N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Description

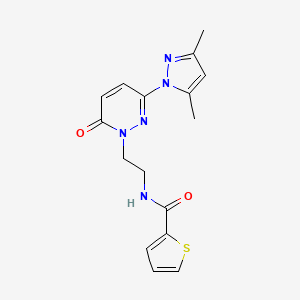

N-(2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and a thiophene-2-carboxamide ethyl side chain. The presence of the pyrazole ring enhances metabolic stability, while the thiophene carboxamide group may influence solubility and target binding affinity.

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-11-10-12(2)21(18-11)14-5-6-15(22)20(19-14)8-7-17-16(23)13-4-3-9-24-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDGXWNFWTVVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various receptors and enzymes.

Mode of Action

It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Compounds with similar structures have been known to have pharmacokinetic properties commensurate with inhaled dosing by nebulization.

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : The compound features a thiophene ring connected to a carboxamide group.

- Substituents : It includes a 3,5-dimethyl-1H-pyrazole moiety and a 6-oxopyridazine unit, which are known for their biological relevance.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with pyrazole and pyridazine structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Bacteria |

|---|---|---|

| 1 | Antibacterial | S. aureus |

| 2 | Antifungal | Candida albicans |

| 3 | Antiviral | Influenza virus |

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been studied. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism involving the modulation of signaling pathways associated with inflammation .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes involved in inflammatory processes. For example, it showed competitive inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with Enzymes : The compound likely interacts with key enzymes involved in inflammatory pathways.

- Receptor Modulation : It may modulate receptors linked to pain and inflammation responses.

- Cell Signaling Pathways : Evidence suggests that it affects NF-kB signaling pathways, which play a crucial role in inflammation and immune response .

Case Study 1: Antibacterial Evaluation

A study conducted on derivatives of the compound revealed that modifications to the pyrazole ring significantly enhanced antibacterial activity. The study utilized a series of bacterial assays to determine minimum inhibitory concentrations (MICs), finding that certain analogs exhibited MIC values as low as 0.5 µg/mL against resistant strains .

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory potential was assessed using an animal model of arthritis. The compound demonstrated a significant reduction in paw swelling and joint inflammation compared to control groups, indicating its therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with other pyridazine-based derivatives. Key comparisons include:

*Calculated using ChemDraw.

Key Observations :

- Pyridazine vs. Imidazopyridine Cores: While the target compound and 5a retain a pyridazine core, 1l features an imidazopyridine scaffold, which confers distinct electronic and steric properties.

- Substituent Effects: The thiophene carboxamide group in the target compound may enhance lipophilicity compared to the benzenesulfonamide in 5a, altering membrane permeability. The nitro and cyano groups in 1l increase polarity, as reflected in its higher molecular weight and melting point .

Spectroscopic and Analytical Data

Insights :

- The absence of sulfonamide IR bands in the target compound distinguishes it from 5a, while ester and nitrile groups in 1l produce unique spectroscopic signatures .

- HRMS data for 5a and 1l confirm synthetic accuracy, a critical benchmark for validating the target compound’s synthesis.

Physicochemical and Pharmacological Properties

- Solubility : The thiophene carboxamide group in the target compound likely improves aqueous solubility compared to the benzyloxy group in 5a, which is more hydrophobic.

- Bioactivity : Pyridazine derivatives like 5a have shown sulfonamide-related enzyme inhibition (e.g., carbonic anhydrase), whereas imidazopyridines (e.g., 1l) are explored for CNS activity due to their ability to cross the blood-brain barrier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.